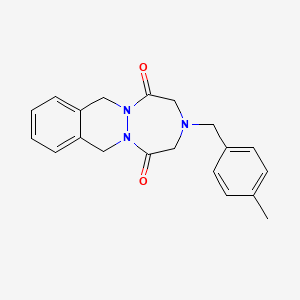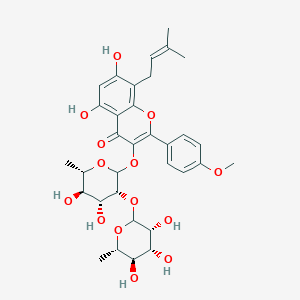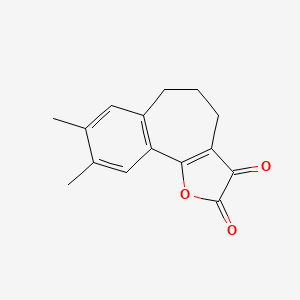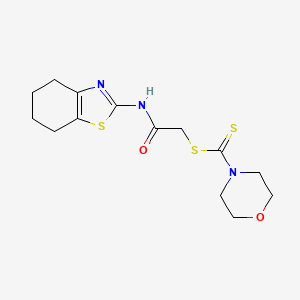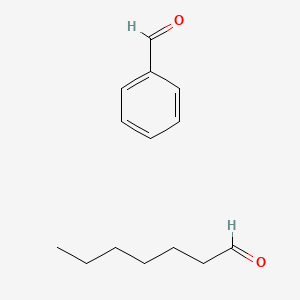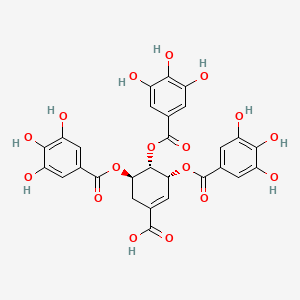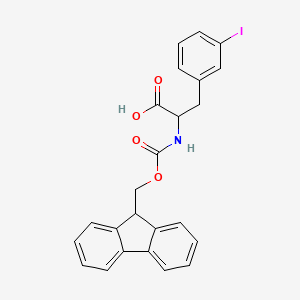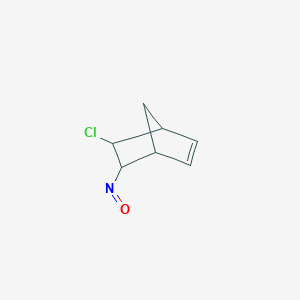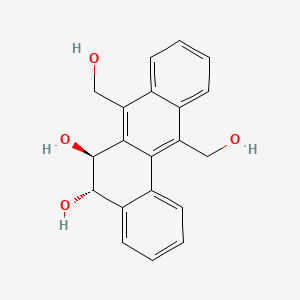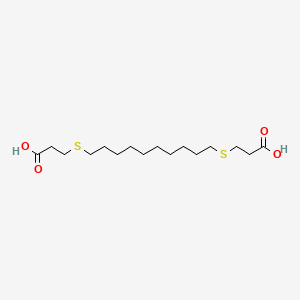
3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid: is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a propanoic acid backbone with a decylthio and carboxyethylthio substituent. Its molecular formula is C14H26O4S2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of decanethiol with 3-bromopropanoic acid, followed by the introduction of the carboxyethylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of continuous-flow reactors also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydrosulfide or thiourea can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various thioether derivatives.
Aplicaciones Científicas De Investigación
3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid involves its interaction with various molecular targets. The carboxyethylthio group can form hydrogen bonds with biological molecules, while the decylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
- 2-((2-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid
Uniqueness
3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid is unique due to its longer alkyl chain (decyl group), which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in the formation of micelles and other self-assembled structures.
Propiedades
Número CAS |
68790-03-4 |
|---|---|
Fórmula molecular |
C16H30O4S2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-[10-(2-carboxyethylsulfanyl)decylsulfanyl]propanoic acid |
InChI |
InChI=1S/C16H30O4S2/c17-15(18)9-13-21-11-7-5-3-1-2-4-6-8-12-22-14-10-16(19)20/h1-14H2,(H,17,18)(H,19,20) |
Clave InChI |
KHLVSPIFFQSEKD-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCSCCC(=O)O)CCCCSCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


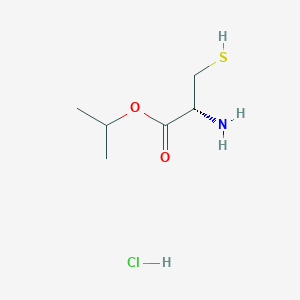
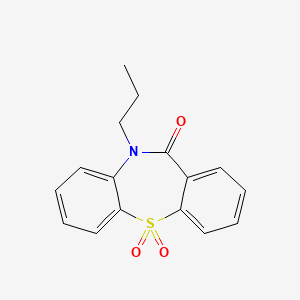

![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)
